2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one
Description
2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a synthetic compound featuring a 3,4-dihydroisoquinoline core linked to an ethanone moiety substituted with a dibenzylamino group. This structure combines the rigidity of the dihydroisoquinoline scaffold, known for its pharmacological relevance in neurotransmitter modulation, with the steric and electronic effects of the dibenzylamine substituent.
Properties
CAS No. |
827310-17-8 |
|---|---|
Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
2-(dibenzylamino)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C25H26N2O/c28-25(27-16-15-23-13-7-8-14-24(23)19-27)20-26(17-21-9-3-1-4-10-21)18-22-11-5-2-6-12-22/h1-14H,15-20H2 |
InChI Key |
MQEVDBLUMCJYJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common method involves the condensation of 3,4-dihydroisoquinoline with dibenzylamine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified using techniques like recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Industrial methods also emphasize cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Insights:
Dopamine D1 Receptor Modulators (DETQ, LY3154207): The 2,6-dichlorophenyl group in DETQ and LY3154207 is critical for high-affinity binding to the D1 receptor. Substitutions like hydroxypropan-2-yl (DETQ) and 3-hydroxy-3-methylbutyl (LY3154207) enhance solubility and oral bioavailability, whereas the dibenzylamino group may increase lipophilicity, affecting blood-brain barrier penetration .
Anti-Inflammatory Hybrids: The ibuprofen-derived 4-isobutylphenyl group in confers cyclooxygenase (COX) inhibitory activity. The target compound’s dibenzylamino group lacks this pharmacophore, suggesting divergent therapeutic applications .
Metabolic Pathways: DPTQ () undergoes glucuronidation and oxidative metabolism, while the dibenzylamino group in the target compound may alter metabolic stability or susceptibility to hepatic enzymes like CYP3A4 .
Biological Activity
2-(Dibenzylamino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one is a compound of significant interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including cytotoxic effects, enzyme inhibition, and molecular interactions based on diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C₂₁H₂₃N₃O
- Molecular Weight : 333.43 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Cytotoxicity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit notable cytotoxic activity. For instance, a related compound demonstrated an IC50 value of 10.46 ± 0.82 μM against HeLa cells, suggesting promising anticancer properties . The cytotoxicity of this compound is hypothesized to be linked to its structural similarity with these active compounds.
Enzyme Inhibition
In vitro studies have shown that certain isoquinoline derivatives can inhibit enzymes such as α-glucosidase, with significant inhibition values reported (52.54 ± 0.09 μM) for some derivatives . This suggests that this compound may also possess similar inhibitory effects, potentially making it a candidate for further pharmacological investigations.
Molecular Interactions
Molecular docking studies have been employed to elucidate the binding modes of isoquinoline derivatives to DNA and various enzymes. The ability of these compounds to intercalate with DNA was highlighted by their competition with ethidium bromide (EB), indicating a potential mechanism for their cytotoxic effects . The binding affinity and mode of interaction could provide insights into the therapeutic applications of this compound.
Anticancer Activity
A study focusing on the biological properties of isoquinoline derivatives found that several compounds exhibited selective cytotoxicity toward cancer cell lines compared to normal cells. The results suggested that modifications in the dibenzylamino structure could enhance or reduce biological activity, emphasizing the need for structure-activity relationship (SAR) studies .
Data Summary Table
| Property | Value/Description |
|---|---|
| Chemical Structure | C₂₁H₂₃N₃O |
| Molecular Weight | 333.43 g/mol |
| IC50 against HeLa cells | ~10.46 μM (related compounds) |
| α-glucosidase inhibition | Significant inhibition observed |
| Antimicrobial activity | Potential based on related compounds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
